1,1-Dimethoxyhexane

Description

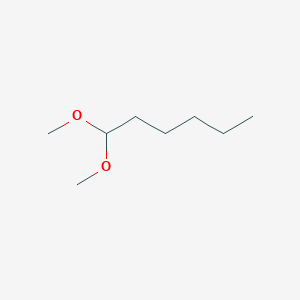

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxyhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-4-5-6-7-8(9-2)10-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUJUCJLDXTKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061812 | |

| Record name | Hexane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599-47-9 | |

| Record name | 1,1-Dimethoxyhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1599-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1,1-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001599479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxyhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis Methodologies for 1,1 Dimethoxyhexane and Its Derivatives

Classical Acetalization Protocols for the Synthesis of 1,1-Dimethoxyhexane

The most traditional and widely employed method for synthesizing this compound is the acetalization of hexanal (B45976) with methanol (B129727). This reaction is typically equilibrium-limited and requires the removal of water to drive the reaction toward the product.

Acid-Catalyzed Approaches in the Synthesis of this compound

Acid catalysis is the cornerstone of classical acetalization. Both homogeneous and heterogeneous acid catalysts are effective in promoting the reaction between hexanal and methanol. The general mechanism involves the protonation of the carbonyl oxygen of hexanal by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.

Homogeneous acid catalysts such as p-toluenesulfonic acid (p-TSA) have been traditionally used for this transformation. nih.gov These catalysts are effective but can present challenges in terms of separation from the reaction mixture and potential corrosion issues. mdpi.com

To overcome the limitations of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These heterogeneous catalysts are easily separable from the reaction medium, often reusable, and can lead to cleaner reaction profiles. Examples of heterogeneous acid catalysts successfully employed in the synthesis of acetals from aldehydes include:

Niobium Phosphate (B84403): This solid acid has demonstrated high efficiency in the acetalization of hexanal. mdpi.comgoogle.comoup.com Its catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites. mdpi.com Studies have shown that the calcination temperature of niobium phosphate influences its catalytic activity, with higher temperatures leading to increased conversion of hexanal. mdpi.comgoogle.com

Amberlyst-15: This ion-exchange resin is another effective solid acid catalyst for acetalization reactions. mdpi.comnih.govacs.org It possesses sulfonic acid groups that provide the necessary Brønsted acidity to catalyze the reaction. mdpi.com In a comparative study with niobium phosphate for the acetalization of hexanal with 2-ethyl-hexanol, niobium phosphate showed higher performance, which was attributed to its stronger Brønsted acid sites and higher specific surface area. mdpi.com

The table below summarizes the performance of different acid catalysts in the acetalization of hexanal.

| Catalyst | Reactants | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Niobium Phosphate | Hexanal, 2-Ethyl-hexanol | 60 | 1 | >90 (Yield) | mdpi.comgoogle.com |

| Amberlyst-35 | Hexanal, 2-Ethyl-hexanol | 60 | 3 | ~85 (Conversion) | mdpi.com |

| p-Toluenesulfonic acid | Hexanal, 2-Ethyl-hexanol | 60 | 1 | ~98 (Conversion) | google.com |

Investigations into Non-Acidic and Alternative Catalytic Systems for Acetal (B89532) Formation of Hexanal leading to this compound

While acid catalysis is prevalent, research has explored alternative catalytic systems to avoid the use of corrosive and often difficult-to-remove acid catalysts.

One notable example is the use of hydrous zirconium oxide . oup.com This catalyst has been shown to efficiently convert aldehydes and ketones to their corresponding acetals. Specifically, the reaction of hexanal with methanol over hydrous zirconium oxide yields this compound. oup.com The key advantages of this system include the catalyst's insolubility, stability, and insensitivity to air and water, allowing for easy separation and reuse. oup.com Importantly, hydrous zirconium oxide does not possess strong acidic sites, making it suitable for the acetalization of compounds that are unstable in acidic conditions. oup.com

Other alternative catalytic systems for acetalization in general, which could be applicable to the synthesis of this compound, include metal-free catalysts and enzymatic approaches. For instance, tropylium (B1234903) salts have been reported as organic Lewis acid catalysts for acetalization reactions. mdpi.com While specific studies on this compound using these particular catalysts are not detailed, they represent a promising area of investigation for non-traditional synthesis routes. Enzyme-catalyzed synthesis of acetals also presents a green alternative, although its application to this compound is not yet widely documented. nih.govbioengineer.org

Advanced Synthetic Strategies Incorporating this compound

Beyond classical batch reactions, advanced synthetic methodologies have been developed that either utilize this compound as a key precursor or employ modern techniques to enhance its synthesis.

Microwave-Assisted Synthesis Routes Utilizing this compound Precursors

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. In the context of this compound, its chlorinated derivative, 6-chloro-1,1-dimethoxyhexane (B14364971), serves as a precursor in microwave-assisted syntheses.

For example, the synthesis of 6-(3-oxo mdpi.commdpi.comorganic-chemistry.orgtriazolo[4,3-a]pyridin-2(3H)-yl)hexanal was achieved through the reaction of mdpi.commdpi.comorganic-chemistry.orgtriazolo[4,3-a]pyridin-3(2H)-one with 6-chloro-1,1-dimethoxyhexane under microwave irradiation for a very short duration (30 seconds). core.ac.uk This rapid, microwave-assisted alkylation is a key step in a multi-step synthesis.

Multi-Step Synthetic Sequences Employing this compound as a Key Intermediate

This compound often features as a crucial intermediate in multi-step synthetic sequences, where the acetal group serves as a protected form of an aldehyde. This strategy allows for chemical transformations on other parts of the molecule without affecting the aldehyde functionality, which can be deprotected in a later step.

A notable example is found in a patented one-pot process for converting alcohols to longer-chain functionalized alkanes. ymerdigital.com In this sequence, an alcohol can be oxidized to the corresponding aldehyde, which then undergoes further reactions. The patent describes a scenario where methanol can be used to form the in situ generated acetal of hexanal, which is this compound. ymerdigital.com This intermediate is then subjected to a palladium-catalyzed hydrogenation step. ymerdigital.com This illustrates the role of this compound as a stable, handleable intermediate in a complex, one-pot reaction cascade.

Another instance involves the synthesis of chiral amines where this compound is used as a starting material to generate a more complex intermediate. caltech.edu These examples highlight the utility of this compound as a building block in the construction of more elaborate molecular architectures.

Reactivity and Reaction Mechanisms of 1,1 Dimethoxyhexane

Fundamental Hydrolysis Mechanisms of 1,1-Dimethoxyhexane to Hexanal (B45976)

The conversion of this compound back to hexanal is a classic example of acetal (B89532) hydrolysis. This reaction is typically carried out under acidic conditions, as acetals are stable in neutral or basic media. masterorganicchemistry.com The mechanism involves the protonation of one of the methoxy (B1213986) groups, which turns it into a good leaving group (methanol). The subsequent loss of methanol (B129727) generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining methoxy group, elimination of a second molecule of methanol, and deprotonation of the resulting carbonyl group regenerates hexanal. libretexts.orgyoutube.com

Kinetics and Equilibrium Studies of this compound Hydrolysis under Acidic Conditions

The hydrolysis of acetals, including this compound, is a reversible process. libretexts.org The position of the equilibrium between the acetal and the aldehyde is influenced by the reaction conditions. The forward reaction (hydrolysis) is favored by the presence of a large excess of water. youtube.com Conversely, the reverse reaction (acetal formation) is favored by the removal of water, often accomplished using a Dean-Stark apparatus or molecular sieves. libretexts.org

Kinetic studies of the hydrolysis of related acetals have shown that the reaction is acid-catalyzed. libretexts.orgyoutube.com The rate of hydrolysis is dependent on the concentration of the acid catalyst. The mechanism typically involves a pre-equilibrium protonation of the acetal, followed by the rate-determining step of C-O bond cleavage to form the oxocarbenium ion. youtube.com The subsequent steps, including the attack of water and deprotonation, are generally fast.

Influence of Reaction Conditions on Hemiacetal-Acetal Interconversion Equilibrium for this compound

The equilibrium between the hemiacetal and the acetal is governed by Le Chatelier's principle. youtube.com To favor the formation of the acetal, an excess of the alcohol (in this case, methanol) is used as the solvent. youtube.com This large excess shifts the equilibrium towards the acetal product. Conversely, to favor the hydrolysis of the acetal back to the hemiacetal and subsequently the aldehyde, water is used in excess. The stability of the hemiacetal intermediate itself is generally lower than that of the corresponding aldehyde or ketone, with the exception of cyclic hemiacetals. masterorganicchemistry.com Studies on the equilibration of hexanal with its hemiacetal in methanol have shown that the equilibrium constants are influenced by steric factors. researchgate.net

This compound as a Carbonyl Equivalent in Organic Transformations

The acetal group in this compound serves as a protecting group for the carbonyl functionality of hexanal. This protection allows for reactions to be carried out on other parts of a molecule without affecting the aldehyde group. More importantly, the acetal can be unmasked under acidic conditions to reveal the reactive carbonyl group, or it can be used directly as a carbonyl equivalent in various carbon-carbon bond-forming reactions.

Direct Carbon-Carbon Bond Forming Reactions: this compound in Coupling with Alkynes

While direct coupling of acetals like this compound with alkynes is not a widely reported transformation, the generation of an oxocarbenium ion from the acetal under Lewis acidic conditions can facilitate its reaction with nucleophiles, including certain alkyne derivatives. A more common strategy involves the deprotonation of a terminal alkyne with a strong base to form a potent nucleophile, an alkynide anion. studyorgo.comthieme-connect.de This alkynide can then react with an electrophile. In a related context, the development of dual catalyst systems aims to facilitate the addition of pronucleophiles to unactivated alkynes. marquette.edu Gold-catalyzed reactions involving the addition of alcohols to alkynes proceed through enol ether intermediates which are rapidly converted to acetals. units.itcnr.it

Intramolecular Cyclization Reactions: Application of this compound in Aza-Prins Transformations

The aza-Prins cyclization is a powerful method for the synthesis of nitrogen-containing heterocycles. hanyang.ac.krrsc.org This reaction involves the cyclization of an iminium ion with a tethered alkene or alkyne. nih.govresearchgate.net While direct application of this compound in this context is not explicitly detailed, the aldehyde it protects, hexanal, is a key precursor. Hexanal can be condensed with an amine to form an imine, which upon protonation or activation with a Lewis acid, generates the required iminium ion for the cyclization. The resulting carbocation from the cyclization can be trapped by a nucleophile. The alkynyl aza-Prins cyclization, in particular, allows for the rapid generation of molecular complexity from simple starting materials. nih.gov

Olefinic Product Formation: Synthesis of Enol Ethers from this compound

Enol ethers are valuable synthetic intermediates. They can be prepared from acetals like this compound through an elimination reaction. For instance, treatment of dimethyl acetals with N,N-diisopropylethylamine and a Lewis acid such as boron trifluoride-diethyl ether complex can lead to the formation of the corresponding enol ethers in good yields. rsc.org Another approach involves the use of molybdenum-catalyzed cross-metathesis reactions between enol ethers and terminal alkenes to generate new Z-selective enol ethers. researchgate.net

Mechanistic Insights into Specific Reactions of this compound

Elucidation of Mechanistic Pathways for this compound as an Aldehyde Precursor

This compound, also known as hexanal dimethyl acetal, serves as a valuable precursor to hexanal. Its primary role in this context is as a protecting group for the aldehyde functionality. Aldehydes are generally more reactive than other functional groups like esters. This higher reactivity can be problematic in complex syntheses where a reaction is desired at another site in the molecule without affecting the aldehyde. By converting the aldehyde to an acetal, its reactivity is temporarily masked, allowing other chemical transformations to occur. chemistrysteps.com The acetal is stable under basic and neutral conditions, making it an effective protecting group in reactions involving strong bases or nucleophiles. chemistrysteps.com

The regeneration of the aldehyde from the acetal is typically achieved through acid-catalyzed hydrolysis. chemistrysteps.comevitachem.com This deprotection step is a reversible process. The mechanism involves the protonation of one of the methoxy groups by an acid catalyst, such as aqueous acid. This protonation turns the methoxy group into a good leaving group (methanol). The departure of methanol results in the formation of a resonance-stabilized oxonium ion. A water molecule then acts as a nucleophile, attacking the carbocationic center of the oxonium ion. This is followed by deprotonation of the newly added hydroxyl group to yield a hemiacetal. The hemiacetal is then further protonated on the remaining methoxy group, which subsequently leaves as a second molecule of methanol. Finally, deprotonation of the hydroxyl group regenerates the carbonyl group of the aldehyde, in this case, hexanal.

In specific applications, this compound is used to generate hexanal in situ for subsequent reactions. For instance, in a study focused on the synthesis of trazodone (B27368) analogues, 6-chloro-1,1-dimethoxyhexane (B14364971) was used as an alkylating agent. Following the alkylation step, the acetal was hydrolyzed using a 10% HCl solution to yield the corresponding aldehyde. mdpi.com This aldehyde then underwent reductive amination with an appropriate arylpiperazine to form the final product. mdpi.com

Another example involves the use of this compound as a hexanal precursor in catalyst screening studies. To generate n-hexanal for a dual amine/π-Lewis acid-catalyzed reaction, this compound was heated in the presence of p-toluenesulfonic acid monohydrate (PTSA) as a cocatalyst. marquette.edu This method allows for the controlled release of the aldehyde into the reaction mixture.

The stability of acetals to basic conditions is a key feature that allows for selective reactions elsewhere in a molecule. For example, if a molecule contains both an aldehyde and an ester, the aldehyde can be protected as an acetal. The ester can then be selectively reduced using a reagent like lithium aluminum hydride (LiAlH4), which would otherwise react with the unprotected aldehyde. chemistrysteps.com After the reduction of the ester, the aldehyde can be regenerated by acid-catalyzed hydrolysis of the acetal. chemistrysteps.com

The table below summarizes the key steps and intermediates in the acid-catalyzed hydrolysis of this compound to hexanal.

| Step | Description | Intermediate/Product |

| 1 | Protonation of a methoxy group by an acid catalyst. | Protonated this compound |

| 2 | Loss of methanol as a leaving group. | Resonance-stabilized oxonium ion |

| 3 | Nucleophilic attack by a water molecule. | Protonated hemiacetal |

| 4 | Deprotonation to form a hemiacetal. | Hemiacetal |

| 5 | Protonation of the second methoxy group. | Protonated hemiacetal |

| 6 | Loss of the second methanol molecule. | Protonated hexanal |

| 7 | Deprotonation to yield the final aldehyde. | Hexanal |

This mechanistic pathway highlights the utility of this compound as a stable and reliable source of hexanal for a variety of synthetic applications.

Applications of 1,1 Dimethoxyhexane in Advanced Organic Synthesis

Strategic Role of 1,1-Dimethoxyhexane as a Protecting Group for Aldehydes

In the intricate field of organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of constructing complex molecules. Aldehydes, with their inherent reactivity towards a wide array of nucleophiles and reaction conditions, often necessitate temporary masking to prevent unwanted side reactions. This compound, also known as hexanal (B45976) dimethyl acetal (B89532), serves as a valuable protecting group for aldehydes, offering a balance of stability and controlled cleavage.

Strategic Implementation of this compound for Carbonyl Protection and Deprotection Methodologies

The formation of a dimethyl acetal from an aldehyde using methanol (B129727) is a common and effective method for protection. This compound is the dimethyl acetal of hexanal. This transformation is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the acetal. mdpi.com The resulting this compound is stable under a variety of conditions that would typically affect an unprotected aldehyde.

Dimethyl acetals, such as this compound, exhibit robust stability in the presence of bases, organometallic reagents (like Grignard and organolithium reagents), hydrides, and many oxidizing and reducing agents. mdpi.comwillingdoncollege.ac.in This stability allows for a wide range of chemical transformations to be carried out on other parts of a molecule without affecting the protected aldehyde. For instance, a molecule containing both an ester and an aldehyde can have the aldehyde group protected as a dimethyl acetal, allowing for the selective reduction of the ester with a reagent like lithium aluminum hydride, which would otherwise also reduce the aldehyde. libretexts.org

The deprotection of the this compound group to regenerate the aldehyde is typically achieved under acidic conditions, often with the presence of water to facilitate hydrolysis. mdpi.com This process is essentially the reverse of the protection reaction. The lability of acyclic acetals like this compound to acidic hydrolysis is a key feature that allows for its removal under relatively mild conditions, often milder than those required for cyclic acetals. nih.gov Various methods have been developed for the deprotection of dimethyl acetals, including the use of silica (B1680970) gel-adsorbed perchloric acid, which can act as a reusable and efficient catalyst for both protection and deprotection. organic-chemistry.org

Table 1: Stability of Dimethyl Acetals (e.g., this compound) under Various Conditions

| Reagent/Condition | Stability |

| Bases | |

| LDA, NEt₃, Pyridine, t-BuOK | Stable |

| Nucleophiles | |

| RLi, RMgX, RCuLi, Enolates | Stable |

| NH₃, RNH₂ | Stable |

| Reductants | |

| H₂/Ni, H₂/Rh | Stable |

| LiAlH₄, NaBH₄ | Stable |

| Oxidants | |

| KMnO₄, OsO₄, CrO₃/Pyridine | Stable |

| Acids | |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Labile (Deprotection) |

| This table is a general representation of the stability of dimethyl acetals based on established chemical principles. mdpi.com |

Utilization of this compound in the Synthesis of Complex Organic Molecules

Beyond its role as a protecting group, this compound and its derivatives can also serve as valuable building blocks in the construction of more complex molecular architectures. Its six-carbon chain and the latent aldehyde functionality make it a useful synthon for introducing specific fragments into a target molecule.

Role of this compound in the Synthesis of Therapeutically Relevant Compounds

A notable example of the application of a this compound derivative is in the synthesis of trazodone (B27368) analogues. Trazodone is a psychoactive compound with antidepressant properties. google.com In a novel, eco-friendly synthesis of N-hexyl trazodone analogues, 6-chloro-1,1-dimethoxyhexane (B14364971) was utilized as a key building block. mdpi.com

In this synthetic route, americanelements.comsigmaaldrich.comfishersci.catriazolo[4,3-a]pyridin-3(2H)-one is alkylated with 6-chloro-1,1-dimethoxyhexane in a microwave-assisted reaction to form 2-(6,6-dimethoxyhexyl) americanelements.comsigmaaldrich.comfishersci.catriazolo[4,3-a]pyridin-3(2H)-one. mdpi.comresearchgate.net This intermediate, which contains the protected aldehyde, is then hydrolyzed with hydrochloric acid to yield 6-(3-oxo americanelements.comsigmaaldrich.comfishersci.catriazolo[4,3-a]pyridin-2(3H)-yl)hexanal. mdpi.comresearchgate.net This aldehyde subsequently undergoes reductive amination with the appropriate arylpiperazine to furnish the final trazodone analogues. mdpi.com This synthesis highlights the dual role of the this compound moiety: it acts as a six-carbon linker and its protected aldehyde functionality is unmasked at a later stage for the crucial coupling reaction. The use of the dimethyl acetal avoids potential side reactions of a free aldehyde under the initial alkylation conditions. mdpi.com

Table 2: Synthesis of Trazodone Analogues using a this compound Derivative

| Step | Reactants | Product | Key Transformation |

| 1 | americanelements.comsigmaaldrich.comfishersci.catriazolo[4,3-a]pyridin-3(2H)-one, 6-chloro-1,1-dimethoxyhexane | 2-(6,6-dimethoxyhexyl) americanelements.comsigmaaldrich.comfishersci.catriazolo[4,3-a]pyridin-3(2H)-one | N-alkylation |

| 2 | 2-(6,6-dimethoxyhexyl) americanelements.comsigmaaldrich.comfishersci.catriazolo[4,3-a]pyridin-3(2H)-one, HCl | 6-(3-oxo americanelements.comsigmaaldrich.comfishersci.catriazolo[4,3-a]pyridin-2(3H)-yl)hexanal | Acetal deprotection |

| 3 | 6-(3-oxo americanelements.comsigmaaldrich.comfishersci.catriazolo[4,3-a]pyridin-2(3H)-yl)hexanal, Arylpiperazine, NaBH₄ | N-hexyl trazodone analogue | Reductive amination |

| This table summarizes the key steps in the synthesis of trazodone analogues as described in the cited literature. mdpi.comresearchgate.net |

Building Block Capabilities of this compound for Complex Heterocyclic Structures

The latent carbonyl functionality within this compound also makes it a potential precursor for the synthesis of various heterocyclic structures. One area where such building blocks are valuable is in the construction of substituted pyran rings, which are common motifs in many natural products and biologically active molecules. acs.org

While a direct, detailed synthesis of a complex heterocyclic structure starting from this compound was not found in the initial search, the principles of organic synthesis suggest its utility. For example, the deprotection of this compound to hexanal provides a substrate that can participate in a variety of cyclization reactions. Aldehydes are key components in reactions such as the oxa-Michael reaction, which can be used to form tetrahydropyran (B127337) rings. acs.org In a hypothetical scenario, hexanal derived from this compound could react with a suitable Michael acceptor containing a hydroxyl group to undergo an intramolecular oxa-Michael addition, leading to the formation of a substituted tetrahydropyran.

The ability to introduce a six-carbon chain with a reactive handle at one end makes this compound a versatile starting material for the synthesis of a range of complex structures, including various heterocyclic systems. Further research and exploration of its reactivity in cascade and multicomponent reactions could unveil novel synthetic pathways to important molecular targets.

Advanced Analytical Methodologies for the Characterization and Detection of 1,1 Dimethoxyhexane

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 1,1-dimethoxyhexane, offering detailed insights into its molecular structure and composition.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds like this compound. jchps.comslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule. jchps.com

¹H NMR Spectroscopy: In the proton NMR (¹H NMR) spectrum of this compound, specific signals corresponding to the different types of protons are observed. jchps.com The methoxy (B1213986) groups (-OCH₃) typically exhibit a singlet around δ 3.3–3.4 ppm. The proton on the acetal (B89532) carbon (CH(OCH₃)₂) also gives a characteristic signal. The various methylene (B1212753) (-CH₂-) groups and the terminal methyl (-CH₃) group of the hexyl chain will appear as distinct multiplets at different chemical shifts, providing a complete picture of the proton framework. ed.ac.uk

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides complementary information by detailing the carbon skeleton of the molecule. usp.br The spectrum of this compound will show distinct peaks for the two methoxy carbons, the acetal carbon, and each of the six carbons in the hexyl chain. The chemical shifts of these carbon atoms are influenced by their local electronic environment, allowing for unambiguous assignment and structural confirmation. usp.brsigmaaldrich.com The use of advanced NMR techniques can further aid in complex structural assignments. ipb.pt

A summary of expected NMR data is presented below. Please note that actual values can be influenced by the solvent and experimental conditions. sigmaaldrich.com

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -OCH₃ | ~3.3-3.4 | Singlet |

| ¹H | -CH (OCH₃)₂ | - | Triplet |

| ¹H | -CH₂- (hexyl chain) | - | Multiplets |

| ¹H | -CH₃ (hexyl chain) | - | Triplet |

| ¹³C | -OC H₃ | - | - |

| ¹³C | -C H(OCH₃)₂ | - | - |

| ¹³C | -C H₂- (hexyl chain) | - | - |

| ¹³C | -C H₃ (hexyl chain) | - | - |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment of this compound

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation patterns. nist.gov When coupled with Gas Chromatography (GC), it becomes an exceptionally effective method for the separation, identification, and purity assessment of volatile compounds like this compound. nist.govnih.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (146.23 g/mol ). nist.govnih.gov Electron ionization (EI) typically induces fragmentation of the molecule. nist.gov Common fragmentation patterns for acetals involve the loss of an alkoxy group (-OCH₃) or cleavage of C-C bonds within the alkyl chain. libretexts.org A prominent peak in the mass spectrum of this compound is often observed at m/z 75, which corresponds to the [CH(OCH₃)₂]⁺ fragment. nih.gov Other fragments resulting from the loss of parts of the hexyl chain would also be present. docbrown.info

GC-MS analysis allows for the separation of this compound from impurities prior to mass analysis. oup.com The retention time from the GC provides an additional layer of identification, while the mass spectrum confirms the identity of the eluted compound. nih.gov The purity of a sample can be assessed by integrating the peak areas of this compound and any detected impurities. oecd.org

| m/z | Relative Intensity | Proposed Fragment |

| 115 | - | [M - OCH₃]⁺ |

| 75 | 999 | [CH(OCH₃)₂]⁺ |

| 55 | 131 | - |

| 45 | 183 | [CH₃O]⁺ |

| 41 | 149 | - |

Data from PubChem. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of this compound

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov Strong C-O stretching vibrations for the ether linkages are expected in the region of 1050–1150 cm⁻¹. vulcanchem.com The spectrum will also show C-H stretching absorptions for the sp³ hybridized carbons of the alkyl chain and methoxy groups in the range of 2850-3000 cm⁻¹. uc.edu The absence of a strong absorption band around 1700-1750 cm⁻¹ confirms the absence of a carbonyl group (C=O), distinguishing it from its precursor, hexanal (B45976). libretexts.orgegyankosh.ac.in

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While C-O stretching bands are also observable, Raman is particularly sensitive to the vibrations of the non-polar C-C backbone of the hexyl chain.

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) |

| C-H (sp³) | Stretching | 2850-3000 |

| C-O (ether) | Stretching | 1050-1150 |

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Separation and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. pubcompare.ai For a relatively non-polar compound like this compound, reversed-phase HPLC with a C18 column is a suitable method. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. caltech.edu

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller stationary phase particles, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com When coupled with mass spectrometry (UPLC-MS), it provides a powerful platform for both the separation and highly sensitive and selective quantification of this compound, even in complex matrices. mdpi.comresearchgate.net The use of UPLC-MS is particularly valuable for monitoring the compound in various applications and for analyzing reaction products. uj.edu.pl

Gas-Liquid Chromatography (GLC) in Reaction Monitoring and Product Analysis of this compound

Gas-Liquid Chromatography (GLC), a form of gas chromatography, is exceptionally well-suited for the analysis of volatile compounds like this compound. nist.gov In GLC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a liquid stationary phase coated on a solid support. oup.com Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

GLC is a robust and reliable technique for monitoring the progress of reactions involving this compound, such as its synthesis from hexanal and methanol (B129727). mdpi.com By taking aliquots from the reaction mixture at different time points and analyzing them by GLC, the consumption of reactants and the formation of the product can be tracked. It is also used for the final product analysis to determine purity and identify any byproducts. mdpi.com The Kovats retention index, an experimental value derived from GLC, is a standardized measure that aids in the identification of compounds. nih.gov

Method Development in Trace Analysis and Environmental Monitoring of this compound

The detection and quantification of this compound at trace levels in environmental matrices present analytical challenges due to its volatility and the complexity of samples such as water, soil, and air. The development of sensitive and selective methods is crucial for monitoring its presence and understanding its environmental fate. Methodologies often involve a combination of efficient sample preparation and pre-concentration techniques followed by high-resolution chromatographic and spectrometric analysis.

A key consideration in the environmental monitoring of this compound is its potential presence as a volatile organic compound (VOC). In a 1980 report, the U.S. Environmental Protection Agency (EPA) tentatively identified this compound in soil and dust samples during an investigation of suspected environmental contamination. epa.gov This finding underscores the need for robust analytical methods capable of identifying and quantifying this compound in complex solid matrices. epa.gov

Sample Preparation and Extraction Techniques

For the analysis of volatile compounds like this compound in environmental samples, sample preparation is a critical step to isolate the analyte from the matrix and concentrate it to a level suitable for detection.

Headspace Analysis: This technique is particularly suitable for volatile analytes in solid or liquid samples. innovatechlabs.com In static headspace analysis, the sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample. innovatechlabs.com An aliquot of this gas is then injected into a gas chromatograph (GC). innovatechlabs.com Dynamic headspace analysis, also known as purge-and-trap, involves passing an inert gas through the sample to purge the volatile compounds, which are then trapped on a sorbent material before being thermally desorbed into the GC system. innovatechlabs.com This method can achieve lower detection limits compared to the static technique. innovatechlabs.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free, sensitive, and versatile sample preparation technique widely used in environmental analysis. mdpi.comnih.gov It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition onto the fiber coating. nih.gov After extraction, the fiber is transferred to the injection port of a GC for thermal desorption and analysis. nih.gov The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For a compound like this compound, a non-polar or moderately polar fiber would likely be effective. The main advantages of SPME are its simplicity, high sensitivity, and the elimination of organic solvents. researchgate.net

Chromatographic and Spectrometric Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for the separation and identification of this compound.

Gas Chromatography (GC): A GC system separates the components of a mixture based on their boiling points and interactions with the stationary phase of the chromatographic column. For this compound, a non-polar or semi-polar capillary column, such as one with a polydimethylsiloxane-based stationary phase, would provide good separation from other volatile organic compounds.

Mass Spectrometry (MS): The mass spectrometer serves as the detector, identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov Experimental GC-MS data for this compound shows characteristic fragment ions that can be used for its unambiguous identification. nih.gov The use of selected ion monitoring (SIM) mode can significantly enhance the sensitivity and selectivity of the analysis, allowing for detection at trace levels. oup.com

Research Findings and Methodological Parameters

While specific studies detailing a fully validated method for trace analysis of this compound in environmental samples are not abundant in the readily available literature, methods developed for structurally similar compounds or for general VOC screening are applicable. For instance, research on the analysis of metabolites from related compounds like 1,6-dimethoxyhexane (B77691) in biological matrices has employed solid-phase extraction (SPE) followed by GC-MS. oup.comoup.com These studies demonstrate the utility of such approaches for extracting and analyzing alkoxy compounds from complex samples. oup.comoup.com

The table below outlines a hypothetical, yet scientifically sound, GC-MS method for the trace analysis of this compound in an environmental water sample, based on established analytical principles for similar analytes.

Table 1: Illustrative GC-MS Parameters for Trace Analysis of this compound in Water

| Parameter | Setting | Purpose |

|---|---|---|

| Sample Preparation | ||

| Technique | Headspace-Solid Phase Microextraction (HS-SPME) | To extract and concentrate volatile this compound from the water matrix without the use of solvents. |

| SPME Fiber | e.g., 100 µm Polydimethylsiloxane (PDMS) | A non-polar coating suitable for the extraction of volatile and semi-volatile organic compounds. |

| Extraction Temperature | 50-70 °C | To facilitate the partitioning of this compound into the headspace for efficient extraction. |

| Extraction Time | 20-30 min | To allow for equilibrium to be reached between the sample headspace and the SPME fiber. |

| Gas Chromatography | ||

| Column | e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent | A standard non-polar column for the separation of a wide range of organic compounds. |

| Carrier Gas | Helium at a constant flow of ~1 mL/min | Inert gas to carry the analytes through the column. |

| Oven Temperature Program | Initial 40°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min) | To separate compounds based on their boiling points and ensure elution of this compound and other potential contaminants. |

| Inlet Temperature | 250 °C | To ensure rapid and complete thermal desorption of the analyte from the SPME fiber. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns for compound identification. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | To enhance sensitivity and selectivity by monitoring for specific characteristic ions of this compound (e.g., m/z 75, 45, 115). nih.gov |

| Transfer Line Temp. | 250 °C | To prevent condensation of the analyte between the GC and the MS. |

| Ion Source Temp. | 230 °C | To maintain the analyte in the gas phase for efficient ionization. |

The development of such methods is essential for regulatory monitoring and for conducting environmental risk assessments of this compound. Further research would be beneficial to validate specific methods for various environmental matrices and to establish standardized protocols for its routine analysis.

Computational Chemistry and Theoretical Investigations of 1,1 Dimethoxyhexane

Quantum Chemical Studies on the Electronic Structure and Stability of 1,1-Dimethoxyhexane

While dedicated quantum chemical studies focusing exclusively on the electronic structure of this compound are not extensively detailed in published literature, the principles of such analyses are well-established. Quantum chemical methods, such as Hartree-Fock (HF) and more advanced post-HF methods, are used to solve the electronic Schrödinger equation for the molecule. These calculations yield fundamental properties including molecular orbital (MO) energies, the distribution of electron density, and the electrostatic potential.

For an acetal (B89532) like this compound, these studies would reveal the influence of the two electron-donating methoxy (B1213986) groups on the electron density of the central carbon atom. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of the molecule's reactivity, particularly its behavior as a nucleophile or electrophile in different chemical environments.

Furthermore, computational methods can predict the molecule's stability. By calculating the total electronic energy, the relative stabilities of different isomers or conformers can be compared. For instance, comparing the calculated vibrational modes from Density Functional Theory (DFT) with experimental infrared (IR) spectra can help confirm structural assignments and resolve ambiguities. mims.com

Density Functional Theory (DFT) Applications to the Reactivity of this compound

Density Functional Theory (DFT) has become a primary tool for investigating chemical reactivity due to its favorable balance of computational cost and accuracy. DFT calculations are instrumental in understanding reaction mechanisms, predicting outcomes, and designing new catalysts and processes involving substrates like this compound. wikipedia.orgfishersci.ca Studies have utilized DFT to probe the mechanisms of reactions where this compound serves as a stable precursor to more reactive aldehydes, such as hexanal (B45976), thereby minimizing side reactions like self-aldol condensation. fishersci.ca

The application of DFT extends to understanding competing reaction pathways and side reactions that can occur with acetals. epa.gov By calculating the energies of reactants, products, and intermediate transition states, a comprehensive energy profile of a reaction can be constructed, revealing the most likely mechanistic routes. For example, DFT has been effectively used to elucidate the complex oxidation pathways of related aldehydes, summarizing mechanisms into peroxide, peroxyl radical, and alkoxy radical pathways and determining their priority based on calculated energy barriers. citeab.com

Theoretical Modeling of Reaction Pathways and Transition States Involving this compound

A significant application of this modeling is seen in asymmetric catalysis. In a study of an enantioselective intramolecular oxa-Michael reaction where this compound was a well-tolerated substrate, an extensive transition-state (TS) search was conducted using DFT. fishersci.se This search considered the conformational flexibility of the catalyst and various activation modes. fishersci.se The calculations identified the most favorable transition structures, denoted as TS-(S) and TS-(R), which lead to the formation of the (S) and (R) enantiomers, respectively. fishersci.se The model correctly predicted the experimentally observed stereochemical outcome, with the TS-(S) structure being lower in energy, accounting for the formation of the (S)-product. fishersci.se

Computational Analysis of Catalyst-Substrate Interactions with this compound

Understanding how a catalyst and substrate interact at the molecular level is fundamental to explaining the origins of catalytic activity and selectivity. Computational analysis provides a detailed picture of these non-covalent interactions. In the case of the bifunctional iminophosphorane (BIMP)-catalyzed oxa-Michael reaction, DFT calculations were employed to elucidate the source of stereocontrol. fishersci.se

The computational study revealed that the high enantioselectivity originates from a network of favorable intermolecular hydrogen bonds between the BIMP catalyst and the substrate. fishersci.se These interactions induce stabilizing electrostatic and orbital interactions, which lock the substrate into a specific orientation within the catalyst's chiral pocket. fishersci.se An "Activation-strain" or "Energy Decomposition Analysis (EDA)" was used to dissect the interaction energy. fishersci.se This analysis showed that the preferred transition state benefits from a tighter binding between the catalyst and substrate, which is a direct result of the stabilizing hydrogen bond network. fishersci.se Such detailed computational insights are invaluable for the rational design and optimization of new and more efficient catalysts. fishersci.ca

Conformational Landscape and Molecular Dynamics Simulations of this compound

The conformational flexibility of a molecule can significantly influence its reactivity and physical properties. For this compound, the acyclic structure with several single bonds (C-C and C-O) allows for a complex conformational landscape. A full conformational analysis would involve systematically rotating these bonds and calculating the potential energy at each step to identify local and global energy minima, corresponding to stable conformers, and the energy barriers between them. While specific, detailed studies on the complete conformational landscape of isolated this compound are not prominent in the literature, this type of analysis is a standard computational procedure.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. An MD simulation would model the atomic motions of this compound, providing insights into its conformational transitions, flexibility, and interactions with a solvent or other molecules in a system. Although specific MD simulations for this compound itself are not widely reported, the technique is applied to larger systems where it is a component. For example, in the development of new trazodone (B27368) analogues, where a derivative of this compound is used in the synthesis, molecular dynamics simulations were employed to analyze the interactions of the final, more complex products with biological receptors. fishersci.co.uk This illustrates the utility of MD in understanding the broader chemical and biological context of molecules derived from this compound.

Environmental Transformation and Degradation Pathways of 1,1 Dimethoxyhexane

Abiotic Degradation Mechanisms of 1,1-Dimethoxyhexane

Abiotic degradation involves the breakdown of a chemical through non-biological processes. For this compound, the primary abiotic pathways are hydrolysis in aqueous environments and photochemical reactions in the atmosphere and water.

Acetals, the functional group class to which this compound belongs, are characterized by their stability under neutral and basic conditions but are susceptible to rapid degradation under acidic conditions. tuwien.at The primary mechanism of this degradation is acid-catalyzed hydrolysis. In an aqueous environment, the presence of acid facilitates the cleavage of the two ether linkages in the acetal (B89532).

This reaction is pH-dependent. For instance, studies on acetal-derivatized dextran (B179266), a biodegradable polymer, have shown that its degradation is significantly faster under mildly acidic conditions (pH 5.0) compared to physiological pH (pH 7.4). nih.govacs.org At pH 5.0, the half-life for the release of FITC-dextran from these particles was 10 hours, whereas at pH 7.4, it was approximately 15 days. nih.govacs.org Similarly, research on polyvinyl acetals demonstrated nearly complete hydrolysis within 24 hours in highly acidic aqueous media (pH = 1). researchgate.net A study on the related compound dimethoxymethane (B151124) indicated that its hydrolysis in the stomach required a gastric acidity below pH 2.5. researchgate.net

When this compound undergoes hydrolysis, it breaks down into its constituent aldehyde and alcohol. The reaction yields one molecule of hexanal (B45976) and two molecules of methanol (B129727).

Table 1: Hydrolysis Products of this compound

| Reactant | Condition | Products |

|---|

In the atmosphere, organic compounds like this compound are primarily degraded through reactions with photochemically produced hydroxyl radicals (•OH). While specific data for this compound is limited, the degradation rates of structurally similar compounds provide a strong indication of its likely atmospheric fate.

For example, vapor-phase 1,1-dimethoxyethane (B165179) is degraded in the atmosphere by reacting with hydroxyl radicals, with an estimated half-life of about 43 hours. nih.gov The atmospheric half-life for the related compound 1,2-dimethoxyethane (B42094) is estimated to be about 25 hours due to the same reaction. nih.gov Another similar compound, dibutyl ether, is also degraded in the atmosphere by reaction with hydroxyl radicals, with a calculated half-life of 15.6 hours. oecd.org This rapid degradation suggests that, once volatilized, these compounds are not persistent in the atmosphere. oecd.org Given its structure, this compound is expected to undergo similar rapid photochemical degradation.

Hydrolytic Degradation Mechanisms of this compound in Aqueous Systems

Biotic Degradation and Biodegradability Assessments of this compound and Related Acetals

The biodegradability of acetals is an area of significant research, particularly for the development of environmentally friendly materials. The acetal linkage can be intentionally incorporated into polymer backbones to create materials that degrade under specific environmental conditions. tuwien.at

Research has shown that polymers containing acetal moieties are susceptible to biodegradation. For example, poly(ester-ether)s derived from cyclic ketene (B1206846) acetals have been found to be enzymatically degradable by lipase. tandfonline.com These polymers also demonstrated biodegradability in soil, with their degradation rate influenced by their hydrophilicity. tandfonline.com Furthermore, acetal-derivatized dextran has been developed as an acid-responsive biodegradable material for therapeutic applications. nih.govacs.org

However, the biodegradability of simpler, short-chain acetals and ethers is not as straightforward. One study found that four pure bacterial cultures isolated from soil and activated sludge were unable to utilize 1,2-dimethoxyethane as a sole carbon source. nih.gov Similarly, dibutyl ether is not considered to be readily biodegradable under standard test conditions. oecd.org This indicates that while the acetal functional group can be a point of enzymatic attack in specifically designed polymers, simple molecules like this compound may not be readily degraded by common environmental microorganisms.

Formation of this compound as a Byproduct in Oxidative Degradation Processes of Organic Matter

This compound has been identified as a byproduct formed during the oxidative degradation of more complex organic molecules, particularly lipids and biomass.

Research has shown that this compound can be formed during the oxidative cleavage of unsaturated fatty acids. researchgate.netresearchgate.net Specifically, the cleavage of the carbon-carbon double bond in monoenic fatty acids, such as linoleic acid, leads to the formation of various products, including hexanoic acid. researchgate.netresearchgate.net Under certain conditions, corresponding aldehydes in their dimethyl acetal forms, including this compound, are also formed, albeit at low concentrations. researchgate.netresearchgate.net

The formation of this compound has also been observed under different reaction conditions. It has been identified as a product in the catalytic microwave pyrolysis of sugarcane bagasse, where solid acid catalysts converted pyrolysis vapors into this compound. up.ac.za It has also been detected in the analysis of bio-oil produced from the pyrolysis of willow. uhasselt.be Additionally, this compound has been reported in the phytochemical profile of extracts from the plant species Solanum chacoense. ubbcluj.ro

Table 2: Precursors and Conditions for this compound Formation

| Precursor | Process/Condition | Reference |

|---|---|---|

| Linoleic Acid (and other monoenic fatty acids) | Oxidative cleavage of C=C bond | researchgate.netresearchgate.net |

| Sugarcane Bagasse | Catalytic microwave pyrolysis with solid acid catalysts | up.ac.za |

| Willow Biomass | Pyrolysis | uhasselt.be |

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 74137 |

| Methanol | 887 |

| Hexanal | 6184 |

| 1,1-Dimethoxyethane | 10795 |

| 1,2-Dimethoxyethane | 8071 |

| Dibutyl ether | 8062 |

| Linoleic Acid | 5280450 |

| Hexanoic acid | 8892 |

| Dimethoxymethane | 8020 |

Mechanistic Toxicological Research and Biochemical Interactions

Investigation of Metabolic Pathways and Biotransformation of 1,1-Dimethoxyhexane

Detailed scientific studies investigating the specific metabolic pathways and biotransformation of this compound are not extensively available in the current body of published research. However, significant insights can be drawn from research on its structural isomer, 1,6-dimethoxyhexane (B77691) (DMH), which has been studied more thoroughly due to its pronounced toxicity.

For related dimethoxyalkanes, such as 1,6-dimethoxyhexane, the primary toxic effects are understood to be mediated through its metabolism. It is hypothesized that 1,6-dimethoxyhexane undergoes biotransformation to produce methoxyacetic acid (MAA), a known testicular and developmental toxicant. nih.govaopwiki.org While the precise metabolic route from 1,6-dimethoxyhexane to MAA has not been fully detailed, a proposed mechanism involves initial oxidation to a carboxylic acid followed by two cycles of β-oxidation. jst.go.jpresearchgate.net A prediction tool for human CYP2E1 metabolism suggests two potential pathways for 1,6-dimethoxyhexane. jst.go.jpresearchgate.net The presence of high concentrations of MAA has been confirmed in the urine and plasma of rats treated with 1,6-dimethoxyhexane, which correlates with the severity of observed testicular damage. nih.govresearchgate.net This metabolic activation is considered a critical step, as MAA itself, and not the parent ether, is believed to be the ultimate toxicant. nih.govnih.gov

The applicability of this metabolic pathway to this compound remains to be elucidated through direct experimental investigation.

Comparative Mechanistic Studies of Dimethoxyalkanes: Insights from this compound and 1,6-Dimethoxyhexane Toxicity

Direct comparative studies focusing on the mechanistic toxicity of this compound versus 1,6-dimethoxyhexane are not prominent in the scientific literature. However, extensive research on 1,6-dimethoxyhexane (DMH) in comparison to other structurally similar aliphatic ethers has revealed its unique and severe testicular toxicity. researchgate.netnih.gov

In studies where male rats were exposed to various aliphatic ethers proposed as diesel fuel additives, only 1,6-dimethoxyhexane produced significant testicular and thymic atrophy. nih.govoup.com Compounds such as butyl ether, ethyl hexyl ether, and methyl heptyl ether did not cause these effects. nih.gov Similarly, other research confirmed the potent testicular toxicity of 1,6-dimethoxyhexane, while eight other aliphatic ethers tested showed no significant impact on the testes. oup.com These findings underscore that the specific molecular structure of 1,6-dimethoxyhexane, particularly the placement of methoxy (B1213986) groups at both ends of the aliphatic chain, is critical to its toxic profile, likely due to its metabolic fate. oup.com

The table below summarizes the comparative effects observed in studies involving 1,6-dimethoxyhexane and other aliphatic ethers.

| Compound | Testicular Toxicity | Thymus Atrophy | Metabolite Detected |

| 1,6-Dimethoxyhexane (DMH) | Severe; degeneration of seminiferous tubules, reduced sperm density. nih.govoup.com | Significant decrease in weight. nih.govoup.com | Methoxyacetic Acid (MAA). nih.govresearchgate.net |

| Butyl Ether (BE) | Not observed. nih.gov | Not observed. nih.gov | MAA not detected. nih.gov |

| Ethyl Hexyl Ether (EHxE) | Not observed. nih.gov | Not observed. nih.gov | MAA not detected. nih.gov |

| Methyl Heptyl Ether (MHpE) | Not observed. nih.gov | Not observed. nih.gov | MAA not detected. nih.gov |

| Pentyl Ether (PE) | Not observed. oup.com | Not observed. oup.com | Not specified. |

| 1,4-Diethoxybutane (DEB) | Not observed. oup.com | Not observed. oup.com | Not specified. |

This table is generated based on findings from multiple comparative toxicity studies in male rats.

The molecular mechanism for the testicular toxicity observed with certain dimethoxyalkane isomers is linked to the action of their metabolites, specifically methoxyacetic acid (MAA), which is a known inhibitor of histone deacetylase (HDAC) enzymes. jst.go.jpresearchgate.net This mechanism has been primarily established through studies of 1,6-dimethoxyhexane, which metabolizes to MAA. aopwiki.orgoecd-ilibrary.org

The adverse outcome pathway (AOP) begins with the inhibition of HDAC by MAA. oecd-ilibrary.org HDACs are crucial enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and regulation of gene expression. jst.go.jp Inhibition of HDACs results in the accumulation of acetylated histones (hyperacetylation). oecd-ilibrary.org This epigenetic modification alters chromatin structure and disrupts the normal progression of the cell cycle in developing sperm cells. jst.go.jpoecd-ilibrary.org

Specifically, in the testes, MAA-induced HDAC inhibition leads to the death of primary spermatocytes, particularly those in the pachytene stage of meiosis. aopwiki.orgjst.go.jp This targeted cell death disrupts spermatogenesis, leading to a depletion of germ cells, degeneration of the seminiferous tubules, and ultimately, testicular atrophy and reduced sperm count. aopwiki.orgnih.govoup.com The link between MAA, histone hyperacetylation, and spermatocyte death has been demonstrated in rats, solidifying this as a key mechanism of testicular toxicity. jst.go.jpoecd-ilibrary.org

Due to a lack of metabolic and toxicological data for this compound, it is unknown whether this mechanism of histone deacetylase inhibition is relevant to its toxicological profile.

Future Research Directions and Emerging Applications of 1,1 Dimethoxyhexane

Prospects for Novel Synthetic Methodologies Involving 1,1-Dimethoxyhexane

The utility of this compound as a building block in organic synthesis is an area of active investigation. Its acetal (B89532) functionality serves as a protected form of an aldehyde, offering a strategic advantage in multi-step syntheses.

One promising direction lies in the development of cascade reactions. For instance, research has demonstrated the feasibility of using this compound in aza-silyl-Prins reactions to create complex nitrogen-containing heterocyclic structures, such as tetrahydropyridines, in a single, efficient step. core.ac.uk This approach, which involves the in-situ formation of an iminium ion followed by cyclization, showcases the potential for creating diverse molecular architectures from a relatively simple starting material. core.ac.uk Future work could expand this strategy to synthesize a broader range of aza-bicyclic systems, which are core structures in many alkaloids and other biologically active molecules. core.ac.uk

Further exploration into microwave-assisted organic synthesis (MAOS) involving this compound and its derivatives is also warranted. Studies have shown that using derivatives like 6-chloro-1,1-dimethoxyhexane (B14364971) in microwave-assisted N-alkylation reactions can lead to the efficient synthesis of trazodone (B27368) analogues with potential antidepressant activity. mdpi.com Optimizing these reactions to use stoichiometric amounts of reagents and environmentally benign solvents could pave the way for more sustainable pharmaceutical manufacturing processes. mdpi.com

The development of new synthetic routes to functionalized molecules using this compound as a precursor is another key area. For example, it can be a starting point for producing α-phthalimido alkyl chlorides, which are valuable electrophiles in nickel-catalyzed enantioconvergent substitution reactions for the asymmetric synthesis of amines. caltech.edu Refining these methods to improve yields and expand the scope of compatible functional groups will be a critical focus for future research. caltech.edu

Advancements in Catalytic Systems for this compound Transformations

The transformation of this compound using innovative catalytic systems presents a significant opportunity for producing valuable chemicals. A notable example is its formation during the catalytic microwave pyrolysis of biomass. up.ac.za Solid acid catalysts, such as those based on zirconium oxide, have been shown to convert pyrolysis vapors into this compound, among other chemicals. up.ac.za Future research in this area could focus on:

Catalyst Optimization: Developing more selective and robust catalysts to maximize the yield and purity of this compound from biomass sources. This includes exploring different metal oxides, zeolites, and ionic liquids as catalytic media. up.ac.za

Process Intensification: Investigating the effects of reaction parameters like temperature, power density, and catalyst loading in continuous microwave pyrolysis reactors to improve efficiency and enable scale-up. up.ac.za

Beyond pyrolysis, the development of bifunctional catalysts for one-pot reactions involving this compound is a promising frontier. For instance, bifunctional iminophosphorane (BIMP) catalysts have been successful in enantioselective intramolecular oxa-Michael reactions. acs.org While not directly using this compound, the principles of using tunable, modular catalysts to control reactivity and selectivity could be applied to transformations of this acetal. acs.org Future work could involve designing catalysts that can activate the acetal and facilitate subsequent carbon-carbon or carbon-heteroatom bond formations in a highly controlled manner.

Integration of Advanced Computational Methods for Predictive Chemical Research on this compound

Computational chemistry is poised to play a crucial role in accelerating research on this compound. Density Functional Theory (DFT) and other computational models can provide deep insights into reaction mechanisms, predict physicochemical properties, and guide the design of new experiments. acs.orgmdpi.com

Key areas for the application of computational methods include:

Predicting Reactivity and Selectivity: Using computational models to understand the electronic and steric factors that govern the reactivity of this compound in various chemical transformations. This can help in the rational design of catalysts and reaction conditions for desired outcomes.

Spectroscopic Analysis: While experimental spectral data may be limited, computational methods can be used to predict Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound and its derivatives. vulcanchem.com This can aid in the characterization of new compounds and the elucidation of reaction pathways.

Modeling Solvation Effects: Understanding how solvents influence the behavior of this compound is crucial for optimizing reaction conditions and for applications such as electrolytes in batteries. Computational models can simulate solvation structures and predict their impact on ion transport and stability. oaepublish.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: In the absence of extensive experimental toxicological data, QSAR models can be employed to predict the potential ecotoxicity of this compound and related compounds. vulcanchem.com This predictive capability is vital for early-stage risk assessment and for guiding the development of safer chemicals.

Development of Sustainable Environmental Management Strategies for this compound

As the production and use of this compound potentially increase, the development of sustainable environmental management strategies becomes imperative. This involves a life-cycle approach, from its synthesis to its ultimate fate in the environment.

Future research should focus on:

Green Synthesis Routes: Developing synthetic methods that minimize waste, use less hazardous substances, and are more energy-efficient. mdpi.com This aligns with the principles of green chemistry and contributes to a more sustainable chemical industry.

Biodegradability and Environmental Fate: Investigating the biodegradation pathways of this compound in various environmental compartments (soil, water, air). Understanding its persistence, bioaccumulation potential, and transformation products is crucial for assessing its environmental impact.

Waste Management and Recycling: For industrial processes that generate waste streams containing this compound, developing effective treatment and recycling technologies is essential. This could involve advanced oxidation processes, bioremediation, or recovery and reuse of the compound.

Regulatory Frameworks and Life Cycle Assessment: Establishing comprehensive regulatory frameworks based on sound scientific data is necessary to ensure the safe handling and use of this compound. internationaljournalssrg.orgbusinessperspectives.org Life Cycle Assessment (LCA) studies can provide a holistic view of the environmental footprint of products and processes involving this compound, guiding decision-making towards more sustainable options. internationaljournalssrg.org

Unexplored Biochemical Interactions and Potential Biological Activities of this compound

The biochemical interactions and potential biological activities of this compound remain largely unexplored, presenting a significant area for future research. While it is listed as a flavoring agent, its broader biological profile is not well-characterized. nih.gov

A critical area of investigation is the metabolism of this compound in biological systems. It is known that related compounds, such as 1,6-dimethoxyhexane (B77691), can be metabolized to methoxyacetate (B1198184) (MAA), a known teratogenic and testicular toxicant. jst.go.jp MAA is an inhibitor of histone deacetylase and can interfere with crucial cellular processes. jst.go.jp Therefore, future research should aim to:

Elucidate Metabolic Pathways: Determine the metabolic fate of this compound in vivo, identifying the enzymes involved and the resulting metabolites. This is crucial for understanding its potential toxicity and for conducting accurate risk assessments.

Investigate Biological Targets: Screen this compound and its potential metabolites against a panel of biological targets, such as enzymes and receptors, to identify any significant interactions. This could uncover previously unknown pharmacological or toxicological effects.

Assess Cellular Effects: Conduct in vitro studies using various cell lines to evaluate the effects of this compound on cell viability, proliferation, and other cellular functions. This can provide valuable information about its potential mechanisms of action.

The potential for this compound to be formed from the degradation of other compounds, such as linoleic acid derivatives, also warrants further investigation. researchgate.net Understanding these formation pathways is important for assessing human exposure from various sources.

Q & A

Q. What are the standard laboratory protocols for synthesizing 1,1-Dimethoxyhexane?

this compound is synthesized via acid-catalyzed acetalization of hexanal with methanol. A typical procedure involves:

- Reactants : Hexanal (1 equiv.), methanol (excess).

- Catalyst : Sulfuric acid or p-toluenesulfonic acid (0.1–1 mol%).

- Conditions : Reflux (60–80°C) under anhydrous conditions with a Dean-Stark trap to remove water, monitored by TLC or GC. Reaction time ranges from 4–12 hours depending on catalyst activity .

- Purification : Distillation under reduced pressure (boiling point: 163–164°C) yields >85% purity. Industrial methods may use continuous flow reactors for higher efficiency .

Q. How does this compound act as a protecting group in aldehyde functionalization?

As an acetal, this compound protects aldehydes from nucleophilic or oxidizing agents during multi-step syntheses. The mechanism involves:

- Protection : Reaction of hexanal with methanol forms the acetal, masking the aldehyde’s electrophilic carbon.

- Deprotection : Acidic hydrolysis (e.g., HCl/H₂O) regenerates the aldehyde. Kinetic studies show hydrolysis rates depend on acid strength (pKa < 2) and water activity .

Q. What analytical methods are most reliable for characterizing this compound?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention index (RI) ~1,250 (non-polar column); molecular ion [M]⁺ at m/z 146.23 .

- NMR : <sup>1</sup>H NMR (CDCl₃): δ 3.35 (s, 6H, OCH₃), 1.25–1.50 (m, 8H, CH₂), 0.88 (t, 3H, CH₃). <sup>13</sup>C NMR confirms acetal carbons at δ 94–98 ppm .

- IR : Strong C-O stretch at 1,100–1,050 cm⁻¹ .

Advanced Research Questions

Q. How can reaction yield be optimized for this compound synthesis under reflux?

Key variables include:

- Catalyst Screening : Brønsted acids (e.g., H₂SO₄) outperform Lewis acids (e.g., ZnCl₂) in polar aprotic solvents.

- Molar Ratio : Methanol excess (5:1) drives equilibrium toward acetal formation.

- Kinetic Analysis : In situ IR or <sup>1</sup>H NMR monitors reaction progress. Computational models (DFT) predict transition-state energies for catalyst optimization .

Q. What contradictions exist in reported oxidation products of this compound, and how can they be resolved?

- Reported Products : Oxidation with KMnO₄/H₂SO₄ yields hexanoic acid, while CrO₃ may produce ketones or esters depending on solvent polarity .

- Resolution : Control experiments under inert atmospheres (to prevent over-oxidation) and LC-MS tracking of intermediates can clarify pathways. Comparative studies with 1,1-Dimethoxypropane show chain-length-dependent reactivity .

Q. How does conformational analysis via NMR explain this compound’s behavior in anisotropic solvents?

- Liquid Crystalline Phases : Dissolved in 4’-methoxybenzylidene-4-n-butylaniline (MBBA), <sup>2</sup>H NMR reveals quadrupolar splittings due to restricted rotation of methoxy groups.

- Rotational Isomeric State (RIS) Models : Predict gauche/trans conformer ratios (e.g., 60:40) in non-polar solvents, validated by entropy-maximized MD simulations .

Q. What computational approaches model the solvent effects on this compound’s reactivity?

- Molecular Dynamics (MD) : Simulates solvation shells in polar (water) vs. non-polar (hexane) solvents.

- Density Functional Theory (DFT) : Calculates charge distribution at the acetal carbon (Mulliken charges: −0.12 e) to predict nucleophilic substitution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.